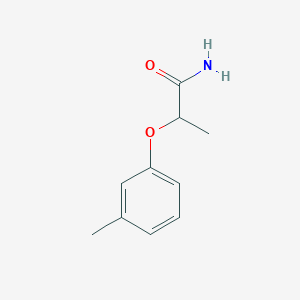
2-(3-Methylphenoxy)propanamide
Vue d'ensemble
Description
2-(3-Methylphenoxy)propanamide, commonly known as MPPA, is an organic compound that is used in a variety of applications. It is a colorless, odorless, and non-volatile compound that is soluble in water and has a melting point of approximately 103°C. MPPA has a wide range of uses in the scientific and industrial fields, such as in the synthesis of pharmaceuticals, in the production of polymers and resins, and in the synthesis of various organic compounds.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Methylphenoxy)propanamide involves the reaction of 3-methylphenol with propionyl chloride to form 3-methylphenylpropanoyl chloride, which is then reacted with ammonia to form the final product.
Starting Materials
3-methylphenol, propionyl chloride, ammonia
Reaction
Step 1: 3-methylphenol is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-methylphenylpropanoyl chloride., Step 2: The resulting 3-methylphenylpropanoyl chloride is then reacted with ammonia in the presence of a base such as sodium hydroxide to form 2-(3-Methylphenoxy)propanamide., Step 3: The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
MPPA has a wide range of applications in scientific research. It is commonly used in the synthesis of various organic compounds and pharmaceuticals, such as antibiotics and anti-inflammatory drugs. It is also used in the production of polymers and resins, and in the synthesis of other organic compounds. Additionally, MPPA is used in the study of biochemical and physiological processes, such as the study of enzyme kinetics and the study of cell signaling pathways.
Mécanisme D'action
The mechanism of action of MPPA is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to affect the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes.
Effets Biochimiques Et Physiologiques
MPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are hormones that play an important role in inflammation and other physiological processes. Additionally, MPPA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Avantages Et Limitations Des Expériences En Laboratoire
MPPA has several advantages for use in laboratory experiments. It is a colorless, odorless, and non-volatile compound that is soluble in water, making it easy to work with in the laboratory. Additionally, it has a wide range of applications in scientific research, making it a useful tool for studying biochemical and physiological processes.
However, there are some limitations to using MPPA in laboratory experiments. It is a relatively unstable compound, and it can react with other compounds and break down over time. Additionally, it can be toxic in high concentrations, so it should be handled with care.
Orientations Futures
The future of MPPA research is wide open. There is still much to be learned about its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and industrial fields. Additionally, further research could be done to determine the optimal conditions for synthesizing MPPA, as well as to develop methods for synthesizing it in a more efficient and cost-effective manner. Finally, further research could be done to explore the potential applications of MPPA in other fields, such as in the production of polymers and resins.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPJDCMWYOQNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305792 | |
| Record name | 2-(3-Methylphenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)propanamide | |
CAS RN |
26583-50-6 | |
| Record name | 2-(3-Methylphenoxy)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylphenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



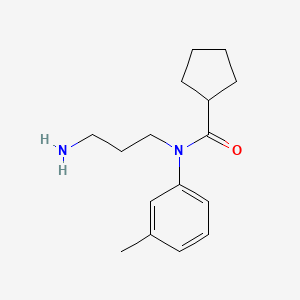
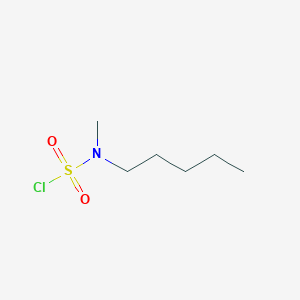


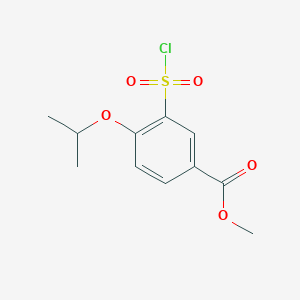
![2-[(3-amino-4-chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B6614296.png)
![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)
![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)
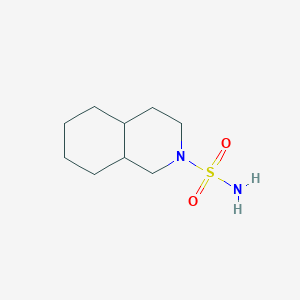

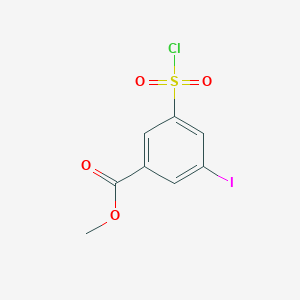
![2-{[(pyridin-2-yl)methyl]amino}propan-1-ol](/img/structure/B6614314.png)
![6-(4-fluorophenoxy)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B6614321.png)
